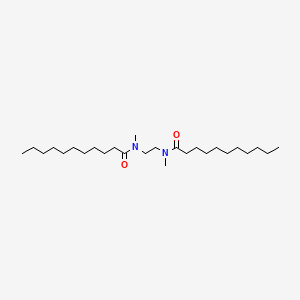
N,N'-(Ethane-1,2-diyl)bis(N-methylundecanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Ethane-1,2-diyl)bis(N-methylundecanamide) is a synthetic organic compound characterized by the presence of two amide groups linked by an ethane-1,2-diyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-methylundecanamide) typically involves the reaction of ethane-1,2-diamine with N-methylundecanoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-(Ethane-1,2-diyl)bis(N-methylundecanamide) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds on a large scale.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis(N-methylundecanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N,N’-(Ethane-1,2-diyl)bis(N-methylundecanamide) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-methylundecanamide) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(N-methylformamide): A related compound with shorter alkyl chains.
N,N’-(Ethane-1,2-diyl)bis(N-methylbenzamide): Contains aromatic rings instead of aliphatic chains.
N,N’-(Ethane-1,2-diyl)bis(N-methylcyclohexanamide): Features cyclohexane rings in place of linear alkyl chains.
Uniqueness
N,N’-(Ethane-1,2-diyl)bis(N-methylundecanamide) is unique due to its long aliphatic chains, which impart distinct physicochemical properties such as increased hydrophobicity and potential for self-assembly into micelles or other supramolecular structures. This makes it particularly useful in applications requiring amphiphilic properties, such as in surfactants and drug delivery systems.
Properties
CAS No. |
61797-21-5 |
|---|---|
Molecular Formula |
C26H52N2O2 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
N-methyl-N-[2-[methyl(undecanoyl)amino]ethyl]undecanamide |
InChI |
InChI=1S/C26H52N2O2/c1-5-7-9-11-13-15-17-19-21-25(29)27(3)23-24-28(4)26(30)22-20-18-16-14-12-10-8-6-2/h5-24H2,1-4H3 |
InChI Key |
CUDMHWCDZBEWKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)N(C)CCN(C)C(=O)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















